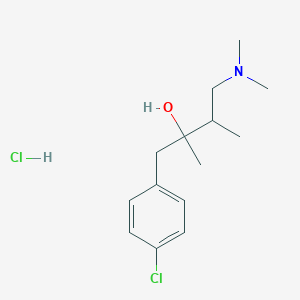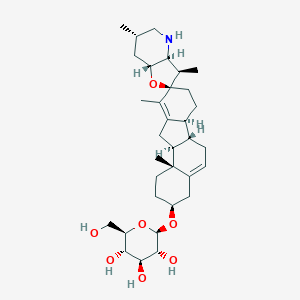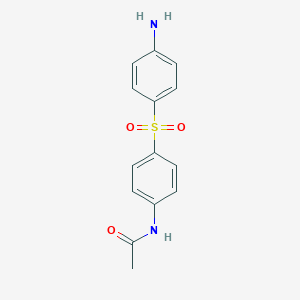
ドミフェン臭化物
概要
説明
ドミフェン臭化物は、主に局所投与される消毒剤として使用される第四級アンモニウム化合物です。 その抗菌作用は知られており、様々な医薬品や化粧品に広く見られます 。 ドミフェン臭化物の化学式はC22H40BrNOで、分子量は414.472 g/molです .
製造方法
ドミフェン臭化物は、臭化されたドデカンとフェノキシエチルジメチルアミンとの反応によって合成されます 。この反応は通常、次の手順を踏みます。
ドデカンの臭素化: ドデカンは臭素で処理されてブロモドデカンを生成します。
フェノキシエチルジメチルアミンとの反応: ブロモドデカンは次に、フェノキシエチルジメチルアミンと反応してドミフェン臭化物を生成します。
科学的研究の応用
Domiphen bromide has a wide range of scientific research applications:
作用機序
ドミフェン臭化物は、微生物の細胞膜を破壊することで作用を発揮します。 第四級アンモニウム化合物として、細胞膜の透過性を変化させ、細胞内容物の漏出を引き起こし、最終的に細胞死をもたらします 。 ヒトエーテル・ア・ゴー・ゴー関連遺伝子(HERG)チャネルの遮断に強力な活性があり、これは抗菌作用に貢献しています .
生化学分析
Biochemical Properties
Domiphen bromide is known to interact with various biomolecules. It is a quaternary antiseptic with actions and uses similar to those of cationic surfactants
Cellular Effects
Domiphen bromide has been observed to have significant effects on cells. In a study involving patients affected by acute infectious dental diseases, Domiphen bromide administered at a dosage of 0.5 mg every 4-6 hours resulted in a significant decrease in pain and inflammation after 2 days of treatment . This suggests that Domiphen bromide can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Domiphen bromide involves its function as a quaternary antiseptic, similar to cationic surfactants
Temporal Effects in Laboratory Settings
It has been observed that after 2 days of treatment with Domiphen bromide, there was a significant decrease in pain and inflammation . This suggests that Domiphen bromide may have long-term effects on cellular function.
Metabolic Pathways
Domiphen bromide has been identified as an inhibitor of the Methyl Erythritol Phosphate (MEP) pathway . The MEP pathway is a metabolic pathway present in many organisms, including the malaria parasite Plasmodium falciparum. Domiphen bromide’s inhibition of this pathway suggests that it may interact with enzymes or cofactors involved in this pathway.
Subcellular Localization
It has been observed that Domiphen bromide has a profound impact on the intracellular distribution of a fluorescently labeled azole
準備方法
Domiphen bromide is synthesized through the reaction of brominated dodecane with phenoxyethyl dimethylamine . The reaction typically involves the following steps:
Bromination of dodecane: Dodecane is treated with bromine to form bromododecane.
Reaction with phenoxyethyl dimethylamine: The bromododecane is then reacted with phenoxyethyl dimethylamine to form domiphen bromide.
Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
化学反応の分析
ドミフェン臭化物は、以下を含む様々な化学反応を起こします。
酸化: ドミフェン臭化物は、特定の条件下で酸化され、様々な酸化生成物を生成します。
還元: 還元反応はドミフェン臭化物の構造を変える可能性がありますが、これらはそれほど一般的ではありません。
置換: 第四級アンモニウム化合物であるドミフェン臭化物は、臭化物イオンが他のアニオンに置き換わる置換反応を起こす可能性があります。
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります .
科学研究における用途
ドミフェン臭化物は、科学研究において幅広い用途があります。
類似化合物との比較
ドミフェン臭化物は、ベンザルコニウム塩化物やセチルピリジニウム塩化物などの他の第四級アンモニウム化合物と類似しています。 その特定の構造と用途の範囲はユニークです 。類似の化合物には以下が含まれます。
ベンザルコニウム塩化物: 消毒剤や殺菌剤として用いられる別の第四級アンモニウム化合物です。
セチルピリジニウム塩化物: その抗菌作用から、うがい薬やのど飴に広く用いられています。
フェノドデシニウム臭化物: 構造が類似しており、同様の用途に使用されます.
ドミフェン臭化物は、特定の医薬品や工業用途における効果が優れており、様々な分野において重要な化合物です。
特性
IUPAC Name |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYIVCMRYCWSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033468 | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-11 mm Hg @ 25 °C /Estimated/ | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
538-71-6 | |
| Record name | Domiphen bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domiphen bromide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domiphen bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4CY19YS7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112-113 °C | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does domiphen bromide exert its antimicrobial effects?
A1: Domiphen bromide acts by disrupting bacterial cell membranes. [] As a cationic surfactant, it interacts with negatively charged phospholipids in the membrane, increasing permeability and ultimately leading to cell death. [, , ]
Q2: What is the molecular formula and weight of domiphen bromide?
A2: Domiphen bromide has a molecular formula of C22H40BrNO and a molecular weight of 414.46 g/mol. [, ]
Q3: How does the stability of domiphen bromide vary under different conditions?
A3: Domiphen bromide exhibits varying stability depending on factors like pH and temperature. [, , ] For example, it is more stable in neutral to slightly alkaline solutions. [, ] Research has shown that acidic conditions can lead to reduced bactericidal activity. []
Q4: Are there any known compatibility issues with domiphen bromide in formulations?
A4: Yes, domiphen bromide can interact with certain excipients. For instance, mixing domiphen bromide with sodium azulene sulfonate in a gargle formulation led to precipitate formation. [] This highlights the importance of careful excipient selection during formulation development.
Q5: Can domiphen bromide act as a phase transfer catalyst?
A5: Yes, domiphen bromide can function as a phase transfer catalyst in certain reactions. One study demonstrated its effectiveness in the synthesis of benzoic acid via potassium permanganate oxidation of methylbenzene. [] Domiphen bromide significantly reduced reaction time and improved yield, showcasing its potential in organic synthesis.
Q6: Have any computational studies been conducted on domiphen bromide?
A6: While specific computational studies on domiphen bromide are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity of domiphen bromide analogs based on their structural features. This approach could help guide the design of new antimicrobial agents with improved potency and selectivity.
Q7: How do structural modifications affect the activity of domiphen bromide?
A7: Introducing a bromine atom at the para position of the phenyl ring in domiphen bromide, resulting in para-bromodomiphen bromide (bromiphen), significantly enhances its antimicrobial activity. [] This modification highlights the impact of halogen substitution on potency.
Q8: What are some strategies to improve the stability or delivery of domiphen bromide in formulations?
A8: Encapsulating domiphen bromide in polymeric microcapsules is a promising strategy to enhance its stability and control its release. [] This approach can protect the compound from degradation and improve its delivery to target sites. Additionally, incorporating domiphen bromide into liposomes could improve its efficacy against malaria parasites. []
Q9: Is there information available regarding the safety and handling of domiphen bromide?
A9: While specific SHE regulations are not discussed in the provided research, it's crucial to handle domiphen bromide with appropriate safety measures, including personal protective equipment and proper waste disposal, as with any chemical reagent. Consulting relevant safety data sheets is essential for ensuring safe laboratory and industrial practices.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of domiphen bromide?
A10: The provided research papers do not delve into detailed PK/PD studies of domiphen bromide. Further investigation into its ADME profile is crucial for understanding its behavior in vivo.
Q11: Has domiphen bromide demonstrated efficacy in preclinical or clinical studies?
A11: Domiphen bromide has shown promising results in preclinical studies. A study on vulvovaginal candidiasis in a rat model demonstrated its effectiveness in combination with miconazole, highlighting its potential for treating fungal infections. [] Additionally, domiphen bromide significantly inhibited the growth of Plasmodium falciparum in vitro, indicating its potential as an antimalarial agent. []
Q12: What are some potential drug delivery strategies for targeted delivery of domiphen bromide?
A14: Encapsulating domiphen bromide in immunoliposomes conjugated with antibodies against specific receptors on target cells could enhance its delivery to specific tissues or cells. This approach has shown promise in targeting Plasmodium -infected red blood cells. []
Q13: Are there any known biomarkers associated with domiphen bromide's mechanism of action or efficacy?
A13: The provided research papers do not discuss specific biomarkers related to domiphen bromide. Further studies are needed to identify potential biomarkers that could predict treatment response or monitor adverse effects.
Q14: What analytical techniques are commonly used to quantify domiphen bromide?
A16: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantitative analysis of domiphen bromide in various matrices, including cosmetic products and pharmaceuticals. [, , ]
Q15: What is known about the environmental fate and potential impact of domiphen bromide?
A17: Domiphen bromide was investigated for its role in volatile organic compound (VOC) emission from contaminated soil during surfactant washing. [] Understanding its behavior in environmental matrices is crucial for assessing its potential ecological impact.
Q16: How does the solubility of domiphen bromide vary in different media?
A18: Domiphen bromide's solubility is influenced by factors like pH and the presence of other ions. [, ] For instance, it exhibits good solubility in water and ethanol. [] Understanding its solubility profile is critical for developing effective formulations.
Q17: Are there established validated methods for analyzing domiphen bromide?
A19: Yes, validated HPLC methods are available for analyzing domiphen bromide. [] These methods demonstrate good accuracy, precision, and specificity for quantifying the compound in various matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

